REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>CO.Cl.CCCCCC>[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[S:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1S
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 ml round bottom flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 25° - 30° C
|
Type
|
STIRRING
|
Details
|
The reaction mass is stirred for a period of 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
is then added to the reaction mass
|
Type
|
STIRRING
|
Details
|
with stirring at 25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (50° - 60° C)
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature
|
Type
|
STIRRING
|
Details
|
with stirring for a period of 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The mass is then transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic and aqueous phases are separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase is diluted with 5 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with 7 ml of n-hexane
|
Type
|
WASH
|
Details
|
washed with 5 ml saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate, and gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution is then concentrated to an amber oil
|
Type
|
CUSTOM
|
Details
|
evaporation under a water
|
Type
|
CUSTOM
|
Details
|
isolated by GLC trapping
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC=CC1SCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |